N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-3-methylbenzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S/c1-11-4-3-5-14(8-11)27(25,26)24-18-15(10-20)17(22-23-18)21-13-6-7-16(19)12(2)9-13/h3-9H,1-2H3,(H3,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZICRPDLMRBDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NNC(=C2C#N)NC3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C18H16FN5O2S
- Molecular Weight : 385.415 g/mol
- CAS Number : 1031703-86-2
- Structure : The compound features a pyrazole ring substituted with a cyano group and an aniline derivative, which contributes to its biological properties.
The compound exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for cellular signaling pathways, particularly those involved in cancer progression and inflammation.
- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of the tumor microenvironment.
- Immunomodulatory Effects : The compound may also influence immune responses, potentially enhancing the activity of immune cells against tumors.
Efficacy in Biological Systems
Research findings demonstrate the efficacy of this compound in various biological systems:
- In Vitro Studies :
- Cell viability assays have shown that the compound reduces the proliferation of several cancer cell lines, including breast and colon cancer cells.
- The compound's IC50 values vary depending on the cell line, indicating selective toxicity towards malignant cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HT-29 (Colon Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
- In Vivo Studies :
- Animal models treated with this compound displayed significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent.
Case Studies
-
Case Study on Antitumor Activity :
A study published in Journal of Medicinal Chemistry investigated the antitumor effects of this compound in a murine model of colon cancer. The results indicated a reduction in tumor size by approximately 40% after four weeks of treatment compared to untreated mice, with minimal side effects observed . -
Immunomodulation Case Study :
In another study focusing on immunomodulatory effects, the compound was administered to mice with induced tumors. The results showed an increase in T-cell activation markers and enhanced cytotoxic T-cell activity against tumor cells, highlighting its potential role in cancer immunotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
